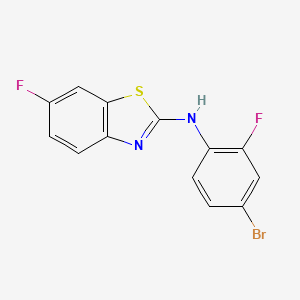
N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine
Cat. No. B7790110
M. Wt: 341.18 g/mol
InChI Key: MITZACCMTIEPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07759376B2
Procedure details


In a similar manner to the procedure described above for the preparation of N-(4-bromophenyl)-6-fluoro-1,3-benzothiazol-2-amine, 2-chloro-6-fluoro-benzothiazole and 2-fluoro-4-bromoaniline were reacted together to provide N-(4-bromo-2-fluoro-phenyl)-6-fluoro-1,3-benzothiazol-2-amine as a solid. 1H NMR (DMSO-d6) δ 10.50 (s, 1H), 8.60 (t, 1H), 7.80 (d, 1H), 7.60 (m, 2H), 7.40 (d, 1H), 7.20 (m, 1H)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:4][CH:3]=1.ClC1SC2C=C([F:29])C=CC=2N=1.FC1C=C(Br)C=CC=1N>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[C:6]([F:29])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)NC=1SC2=C(N1)C=CC(=C2)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC2=C(N1)C=CC(=C2)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted together
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)NC=1SC2=C(N1)C=CC(=C2)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
